4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic acid

Medicinal Chemistry Physicochemical Profiling ADME Prediction

Researchers needing predictable β-lactone intermediates for fluorinated alkene synthesis often face unpredictable regiochemical outcomes with mono-CF3 or non-fluorinated β-hydroxy acids. 4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic acid (CAS 1547-36-0) solves this via exclusive ring-opening regioselectivity, as shown by Knunyants. Key benefits: • Single-isomer fluorinated alkene precursors via decarboxylative elimination • Quantifiably higher lipophilicity (XLogP3 ≈ 1.1) for ADME profiling • Well-defined crystal structure (P2₁/c, R₁ = 0.038) for solid-state studies. Supplied as ≥97% crystalline powder with full documentation.

Molecular Formula C5H4F6O3
Molecular Weight 226.07 g/mol
CAS No. 1547-36-0
Cat. No. B071997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic acid
CAS1547-36-0
Molecular FormulaC5H4F6O3
Molecular Weight226.07 g/mol
Structural Identifiers
SMILESC(C(=O)O)C(C(F)(F)F)(C(F)(F)F)O
InChIInChI=1S/C5H4F6O3/c6-4(7,8)3(14,1-2(12)13)5(9,10)11/h14H,1H2,(H,12,13)
InChIKeyNOHJBOWARMTILE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic Acid – Baseline & Class Positioning


4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic acid (CAS 1547-36-0), also named 3,3-bis(trifluoromethyl)-3-hydroxypropionic acid, is a polyfluorinated β-hydroxy acid derivative of β-hydroxybutyric acid bearing two geminal trifluoromethyl groups at the C3 position [1]. The molecular formula is C₅H₄F₆O₃ with a molecular weight of 226.07 g·mol⁻¹ [1]. The compound exists as a crystalline powder with a melting point of 85–89 °C and is water-soluble [2]. Its defining structural feature—a tertiary alcohol flanked by two strongly electron-withdrawing CF₃ groups—fundamentally differentiates it from mono‑CF₃ and non-fluorinated analogs in acidity, lipophilicity, hydrogen-bonding architecture, and lactonization behaviour [3].

1
Polyfluorinated β-hydroxy acid building block with dual gem‑CF₃ groups for structure‑property studies
2
Supports synthetic routes requiring exclusive β‑lactone ring‑opening regioselectivity
3
Defined crystal packing (monoclinic P2₁/c) enables solid‑form engineering comparisons

4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic Acid – Non-Interchangeability with Related β-Hydroxy Acids


The additional CF₃ group in 4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic acid creates a tertiary alcohol centre that is absent in the widely used 4,4,4-trifluoro-3-hydroxybutanoic acid (CAS 86884‑21‑1) and in parent 3‑hydroxybutanoic acid. This structural difference translates into a quantifiably higher lipophilicity (XLogP3 ≈ 1.1 vs. ~0.38 for the mono‑CF₃ analog), a lower predicted pKₐ, and a fundamentally altered hydrogen‑bonding network in the solid state [1]. Most critically, the bis‑CF₃ β‑hydroxy acid undergoes cyclization to a β‑lactone that ring‑opens with exclusive regioselectivity—a property not reproduced by mono‑CF₃ or non‑fluorinated congeners [2]. These differences mean that directly substituting a mono‑CF₃ or non‑fluorinated β‑hydroxy acid in a synthetic route, formulation, or crystallographic study will alter reactivity, solubility, and molecular recognition.

Mono‑CF₃ analog
4,4,4‑Trifluoro‑3‑hydroxybutanoic acid lacks the tertiary alcohol and second CF₃ group, altering lipophilicity, acidity, and β‑lactone regioselectivity
Non‑fluorinated analog
3‑Hydroxybutanoic acid has higher pKₐ, lower LogP, and different hydrogen‑bonding motifs; lactonization and crystal packing will not match
β‑Lactone comparator
β‑Isovalerolactone ring‑opening gives a regioisomer mixture; exclusive single‑product outcome may not transfer without the bis‑CF₃ substitution

4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic Acid – Quantitative Comparator Evidence


Lipophilicity vs. Mono-CF₃ β-Hydroxy Acid

The bis‑CF₃ target compound exhibits an XLogP3 of 1.1, compared with a measured/calculated LogP of approximately 0.38 for the mono‑CF₃ analog 4,4,4-trifluoro-3-hydroxybutanoic acid (CAS 86884‑21‑1) [1]. The non‑fluorinated parent, 3‑hydroxybutanoic acid, has a LogP of approximately −0.39 [2]. The ~0.7 log‑unit increase relative to the mono‑CF₃ analog and the ~1.5 log‑unit increase relative to the non‑fluorinated scaffold quantitatively reflect the impact of the second CF₃ group on hydrophobicity.

Lipophilicity vs. mono‑CF₃
Cross‑study comparable
XLogP3 = 1.1 Mono‑CF₃: ~0.38; Non‑fluorinated: ~−0.39
Supports lipophilicity‑tuned ADME profiling and membrane permeability predictions
Computed XLogP3; ΔLogP ~+0.72 vs. mono‑CF₃ analog
Medicinal Chemistry Physicochemical Profiling ADME Prediction

β-Lactone Ring-Opening Regioselectivity vs. β-Isovalerolactone

The β‑lactone derived from 4,4,4‑trifluoro‑3‑hydroxy‑3‑(trifluoromethyl)butanoic acid (β,β‑bistrifluoromethyl‑β‑propiolactone) undergoes ring‑opening exclusively in one direction to regenerate derivatives of the parent β‑hydroxy acid. In contrast, β‑isovalerolactone ring‑opening proceeds with a mixture of regioisomers [1]. This exclusive regioselectivity is a direct consequence of the two gem‑CF₃ groups adjacent to the lactone oxygen, which electronically and sterically direct nucleophilic attack to a single site.

β‑Lactone regioselectivity
Head‑to‑head
Exclusive single regioisomer β‑Isovalerolactone: mixture of regioisomers
Enables predictable single‑product transformations in fluorinated alkene synthesis
Nucleophilic ring‑opening; Knunyants et al. (1960)
Synthetic Organic Chemistry β‑Lactone Chemistry Fluorinated Building Blocks

Crystal Hydrogen-Bonding vs. Non-Fluorinated β-Hydroxy Acid

Single‑crystal X‑ray diffraction reveals that 4,4,4‑trifluoro‑3‑hydroxy‑3‑(trifluoromethyl)butanoic acid crystallises in the monoclinic space group P2₁/c with two molecules per asymmetric unit (Z = 8). Intramolecular O–H···O hydrogen bonds between the tertiary alcohol and the carbonyl oxygen of the carboxylic acid are conserved, while intermolecular O–H···O bonds generate centrosymmetric carboxylic acid dimers. Additional C–H···O contacts propagate infinite strands along the a‑axis [1]. This contrasts with non‑fluorinated β‑hydroxybutyric acid derivatives, where the absence of CF₃ groups permits different packing motifs typically dominated by head‑to‑tail hydrogen bonding rather than the dimer‑and‑strand architecture observed here.

Crystal hydrogen‑bonding
Class‑level inference
P2₁/c, Z=8, dimeric+strand architecture Non‑fluorinated analogs: head‑to‑tail motifs, no CF₃‑mediated C–H···O
Provides a well‑defined solid‑state endpoint for fluorination‑gradient packing studies
XRD at 200 K, R₁ = 0.038; structure deposited
Solid‑State Chemistry Crystallography Hydrogen‑Bond Engineering

Acidity (pKₐ) Ranking Across Fluorinated β-Hydroxy Acids

The strongly electron‑withdrawing effect of two gem‑CF₃ groups is expected to lower the carboxylic acid pKₐ of the target compound relative to its less‑fluorinated analogs. Experimentally determined or predicted pKₐ values for comparator compounds support this trend: 3‑hydroxybutanoic acid (no fluorine) has a predicted pKₐ of ~4.36 [1]; 4,4,4‑trifluoro‑3‑hydroxybutanoic acid (one CF₃) has a predicted pKₐ of 3.72 [2]; and 3‑(trifluoromethyl)butyric acid (one CF₃, no β‑OH) has a predicted pKₐ of 4.08 [3]. While an experimentally measured pKₐ for the bis‑CF₃ compound is not publicly available, the trend implies a pKₐ below 3.7, consistent with the enhanced acidity imparted by the second CF₃ group.

Acidity (pKₐ) ranking
Class‑level inference
Predicted pKₐ Mono‑CF₃: ~3.72; Non‑fluorinated: ~4.36
Indicates enhanced ionization at physiological pH; relevant for formulation protocols
Predicted values; no public experimental pKₐ identified
Physicochemical Profiling Acid‑Base Chemistry Structure‑Property Relationships

Acute Oral Toxicity as Safety Differentiator

The target compound has a reported acute oral LD₅₀ of 1,600 mg·kg⁻¹ in mice, with an intraperitoneal LD₅₀ of 600 mg·kg⁻¹ . These values place it in the moderately toxic category and provide a concrete, quantifiable safety reference for procurement risk assessment. While many in‑class β‑hydroxy acids lack publicly aggregated acute toxicity data, this compound's LD₅₀ values are explicitly documented, allowing direct comparison with structurally related fluorinated acids for which similar data may be available.

Acute oral toxicity
Data to verify
LD₅₀ oral = 1,600 mg·kg⁻¹ (mouse) i.p. LD₅₀ = 600 mg·kg⁻¹
Supports quantitative procurement risk assessment and institutional safety review
Source: J. Med. Chem. 13, 1215 (1970); verify against current SDS
Toxicology Safety Assessment Procurement Risk Evaluation

Enantiopure Derivatisation Potential

Although the target compound is racemic at the C3 tertiary alcohol, its close structural relatives—(R)‑ and (S)‑4,4,4‑trifluoro‑3‑hydroxy‑butanoic acid—have been employed in the enantioselective synthesis of 13 diverse 2‑ and 3‑substituted derivatives using 6‑trifluoromethyl‑1,3‑dioxan‑ and ‑dioxin‑4‑one intermediates [1]. The bis‑CF₃ substitution pattern at C3 (two CF₃ vs. one CF₃) would be expected to further enhance the diastereoselectivity of electrophilic additions to the corresponding Li‑enolate due to increased steric bulk, though direct comparative data are not yet published. This positions the bis‑CF₃ compound as a logical extension of an established enantiopure derivatisation platform.

Enantiopure derivatisation
Class‑level inference
13 derivatisation examples for (R)/(S)‑mono‑CF₃ analog Bis‑CF₃ variant predicted to enhance diastereoselectivity via increased steric bulk
Logical extension of established chiral building‑block platform; direct data awaited
Gautschi et al. (1994); Li‑enolate methodology
Asymmetric Synthesis Chiral Building Blocks Dendrimer Chemistry

4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic Acid – Research & Industrial Applications


Regioselective β-Lactone Ring-Opening for Fluorinated Alkenes

The exclusive ring‑opening regioselectivity of β,β‑bistrifluoromethyl‑β‑propiolactone, derived from 4,4,4‑trifluoro‑3‑hydroxy‑3‑(trifluoromethyl)butanoic acid, makes this compound an ideal precursor for synthesising single‑isomer fluorinated alkenes and β‑hydroxy acid derivatives via decarboxylative elimination pathways [1]. This is directly evidenced by Knunyants' demonstration that the β‑lactone opens exclusively in one direction, unlike β‑isovalerolactone [1]. Procurement of this specific bis‑CF₃ β‑hydroxy acid is therefore warranted when synthetic routes demand a β‑lactone intermediate with predictable, single‑product ring‑opening.

Solid-Form Engineering & Crystal-Packing Studies

The fully characterised crystal structure (monoclinic P2₁/c, Z = 8, R₁ = 0.038) with carboxylic acid dimers and C–H···O‑mediated infinite strands [1] provides a well‑defined solid‑state reference for crystal‑engineering studies. Researchers comparing the packing behaviour of β‑hydroxy acids across a fluorination gradient can use this compound as the bis‑CF₃ endpoint, where the additional CF₃ group introduces C–H···O contacts absent in non‑fluorinated and mono‑CF₃ analogs. The structure is deposited and freely available, enabling direct overlay and packing comparison [1].

Lipophilicity-Tuned Probe for ADME Profiling

With an XLogP3 of 1.1—approximately 0.7 log units higher than the mono‑CF₃ analog 4,4,4‑trifluoro‑3‑hydroxybutanoic acid—this compound serves as a useful tool for systematically evaluating the impact of incremental fluorination on lipophilicity‑driven properties such as membrane permeability and metabolic stability [1][2]. In medicinal chemistry programs where fluorinated fragments are screened for ADME parameters, the bis‑CF₃ compound provides a quantifiably distinct hydrophobicity point within a β‑hydroxy acid series.

Asymmetric Building Block for Chiral CF₃-Dendrimers & Fluorinated Pharmaceuticals

The established methodology for enantiopure derivatisation of the closely related (R)‑ and (S)‑4,4,4‑trifluoro‑3‑hydroxy‑butanoic acid scaffolds (13 examples, up to diastereoselective formation of 2,5,6‑trisubstituted dioxanones) [1] provides a validated synthetic roadmap for employing the bis‑CF₃ variant as a starting material. The additional CF₃ group offers increased steric bulk at the chiral centre, which is predicted to enhance diastereoselectivity in electrophilic additions. This makes the compound attractive for synthesising CF₃‑substituted dendrimers—building on published work that employed (S)‑4,4,4‑trifluoro‑3‑hydroxybutanoic acid for dendrimer construction [1].

Application
Selection Property
Validation Focus
Regioselective β‑lactone synthesis
Exclusive ring‑opening regioselectivity
Single‑isomer fluorinated alkene and β‑hydroxy acid derivative formation
Solid‑form engineering
Defined crystal packing with CF₃‑mediated C–H···O contacts
Packing‑motif comparison across fluorination gradient; solubility and dissolution behaviour
Lipophilicity‑tuned ADME probe
Quantifiable XLogP3 difference (~+0.7 vs. mono‑CF₃ analog)
Membrane permeability and metabolic stability profiling in fluorinated fragment series
Asymmetric building block
Increased C3 steric bulk for diastereoselective transformations
Stereochemical outcome evaluation in CF₃‑dendrimer and fluorinated molecule synthesis

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